![molecular formula C15H18O9 B14236086 Trimethyl 2,2',2''-[benzene-1,2,3-triyltris(oxy)]triacetate CAS No. 209909-16-0](/img/structure/B14236086.png)
Trimethyl 2,2',2''-[benzene-1,2,3-triyltris(oxy)]triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl 2,2’,2’'-[benzene-1,2,3-triyltris(oxy)]triacetate is a chemical compound with the molecular formula C15H18O9 It is a derivative of benzene, featuring three acetate groups attached to a benzene ring through oxygen linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl 2,2’,2’‘-[benzene-1,2,3-triyltris(oxy)]triacetate typically involves the esterification of 2,2’,2’'-[benzene-1,2,3-triyltris(oxy)]triacetic acid with methanol. The reaction is catalyzed by anhydrous tin tetrachloride and is carried out under reflux conditions for several hours. After the reaction is complete, the mixture is cooled, filtered, and the product is purified by recrystallization from methanol .
Industrial Production Methods
While specific industrial production methods for trimethyl 2,2’,2’'-[benzene-1,2,3-triyltris(oxy)]triacetate are not well-documented, the general approach would involve large-scale esterification processes similar to the laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions would enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Trimethyl 2,2’,2’'-[benzene-1,2,3-triyltris(oxy)]triacetate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding triacetic acid.
Oxidation: The compound can be oxidized to form different oxidation products depending on the conditions and reagents used.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2,2’,2’'-[benzene-1,2,3-triyltris(oxy)]triacetic acid.
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
Substitution: Derivatives with substituted functional groups replacing the acetate groups.
Scientific Research Applications
Trimethyl 2,2’,2’'-[benzene-1,2,3-triyltris(oxy)]triacetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of trimethyl 2,2’,2’'-[benzene-1,2,3-triyltris(oxy)]triacetate depends on its interaction with molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Trimethyl 2,2’,2’'-[benzene-1,3,5-triyltris(oxy)]triacetate: Similar structure but different positional isomer.
Trimethyl 2,2’,2’'-[benzene-1,4,5-triyltris(oxy)]triacetate: Another positional isomer with distinct properties.
Uniqueness
Trimethyl 2,2’,2’'-[benzene-1,2,3-triyltris(oxy)]triacetate is unique due to its specific arrangement of acetate groups on the benzene ring, which influences its chemical reactivity and potential applications. The positional isomers, while similar, exhibit different chemical behaviors and applications due to the variation in the placement of functional groups.
Properties
CAS No. |
209909-16-0 |
|---|---|
Molecular Formula |
C15H18O9 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
methyl 2-[2,3-bis(2-methoxy-2-oxoethoxy)phenoxy]acetate |
InChI |
InChI=1S/C15H18O9/c1-19-12(16)7-22-10-5-4-6-11(23-8-13(17)20-2)15(10)24-9-14(18)21-3/h4-6H,7-9H2,1-3H3 |
InChI Key |
LXAOSRAHVGFFRK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=C(C(=CC=C1)OCC(=O)OC)OCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




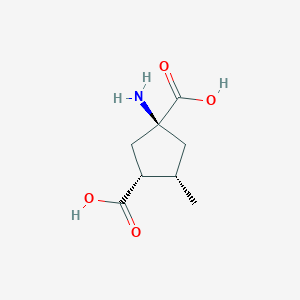
![1H-Pyrazole, 1,1',1''-[(trimethylsilyl)methylidyne]tris[3-phenyl-](/img/structure/B14236020.png)
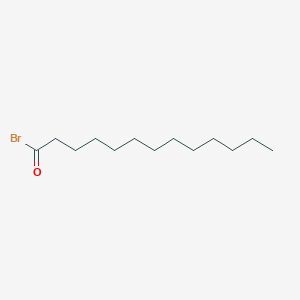
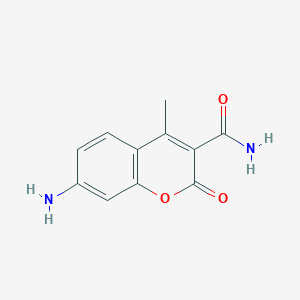

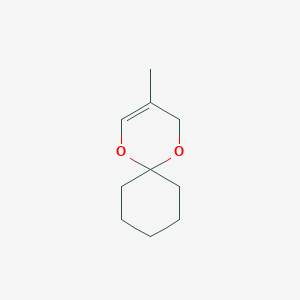
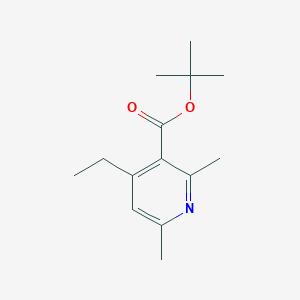
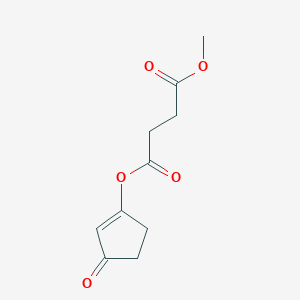

![1-Methyl-13-oxabicyclo[10.1.0]tridecane](/img/structure/B14236067.png)
![2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile](/img/structure/B14236073.png)

